1-(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)-N-[3-(trifluoromethyl)phenyl]methanesulfonamide
CAS No.:
Cat. No.: VC16307724
Molecular Formula: C17H20F3NO3S
Molecular Weight: 375.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H20F3NO3S |
|---|---|
| Molecular Weight | 375.4 g/mol |
| IUPAC Name | 1-(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)-N-[3-(trifluoromethyl)phenyl]methanesulfonamide |
| Standard InChI | InChI=1S/C17H20F3NO3S/c1-15(2)11-6-7-16(15,14(22)9-11)10-25(23,24)21-13-5-3-4-12(8-13)17(18,19)20/h3-5,8,11,21H,6-7,9-10H2,1-2H3 |
| Standard InChI Key | ZLPFVDXUEVRGBT-UHFFFAOYSA-N |
| Canonical SMILES | CC1(C2CCC1(C(=O)C2)CS(=O)(=O)NC3=CC=CC(=C3)C(F)(F)F)C |
Introduction
1-(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)-N-[3-(trifluoromethyl)phenyl]methanesulfonamide is a complex organic compound featuring a bicyclic structure derived from camphor, combined with a methanesulfonamide functional group. This compound is of interest in medicinal chemistry due to its potential biological activities.
Biological Activity and Potential Applications
Compounds with similar structures have shown significant biological activities, particularly in medicinal chemistry. These activities often involve interactions with biological targets, which can lead to potential applications in drug development.
Related Compounds
Several compounds share structural similarities with 1-(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)-N-[3-(trifluoromethyl)phenyl]methanesulfonamide. These include:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-(7,7-Dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)-N-(3-methylphenyl)methanesulfonamide | Bicyclic with methanesulfonamide | Potential in medicinal chemistry |
| (7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide | Bicyclic with methanesulfonamide | Known for its bicyclic framework |
| Voriconazole | Triazole antifungal | Exhibits antifungal activity |
Research Findings
Research on compounds like 1-(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)-N-[3-(trifluoromethyl)phenyl]methanesulfonamide focuses on their binding affinity and activity against biological targets. These studies are crucial for understanding their potential therapeutic applications.
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